2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
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Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a thioether group, a morpholine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-methylthiophenol with 2-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Various reduced derivatives
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(methylthio)-2-morpholinopropiophenone
- 2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H22N2O3S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O3S/c1-15-6-8-16(9-7-15)26-14-19(23)21-18-5-3-2-4-17(18)20(24)22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) |
InChI Key |
XNXFREGQLVLAHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origin of Product |
United States |
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